

Application Note: Mass Spectrometric Analysis of N-(2-Hydroxyethyl)propionamide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)propionamide

Cat. No.: B095570

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of **N-(2-Hydroxyethyl)propionamide** using mass spectrometry, including sample preparation, instrumental analysis, and data interpretation.

Introduction

N-(2-Hydroxyethyl)propionamide (CAS: 18266-55-2) is a chemical compound with applications in various industrial and research fields.[1][2] Its chemical structure consists of a propionamide group linked to an ethanolamine moiety.[3][4] Mass spectrometry is a powerful analytical technique for the identification, characterization, and quantification of such small molecules. This application note outlines the methodologies for the analysis of **N-(2-Hydroxyethyl)propionamide** by mass spectrometry, including its expected fragmentation pattern. The molecular formula of **N-(2-Hydroxyethyl)propionamide** is C₅H₁₁NO₂, and its molecular weight is 117.15 g/mol .[1][3]

Experimental Protocols

A generalized workflow for the mass spectrometric analysis of **N-(2-Hydroxyethyl)propionamide** is presented below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.^[5] The following protocol is recommended for the preparation of **N-(2-Hydroxyethyl)propionamide** samples.

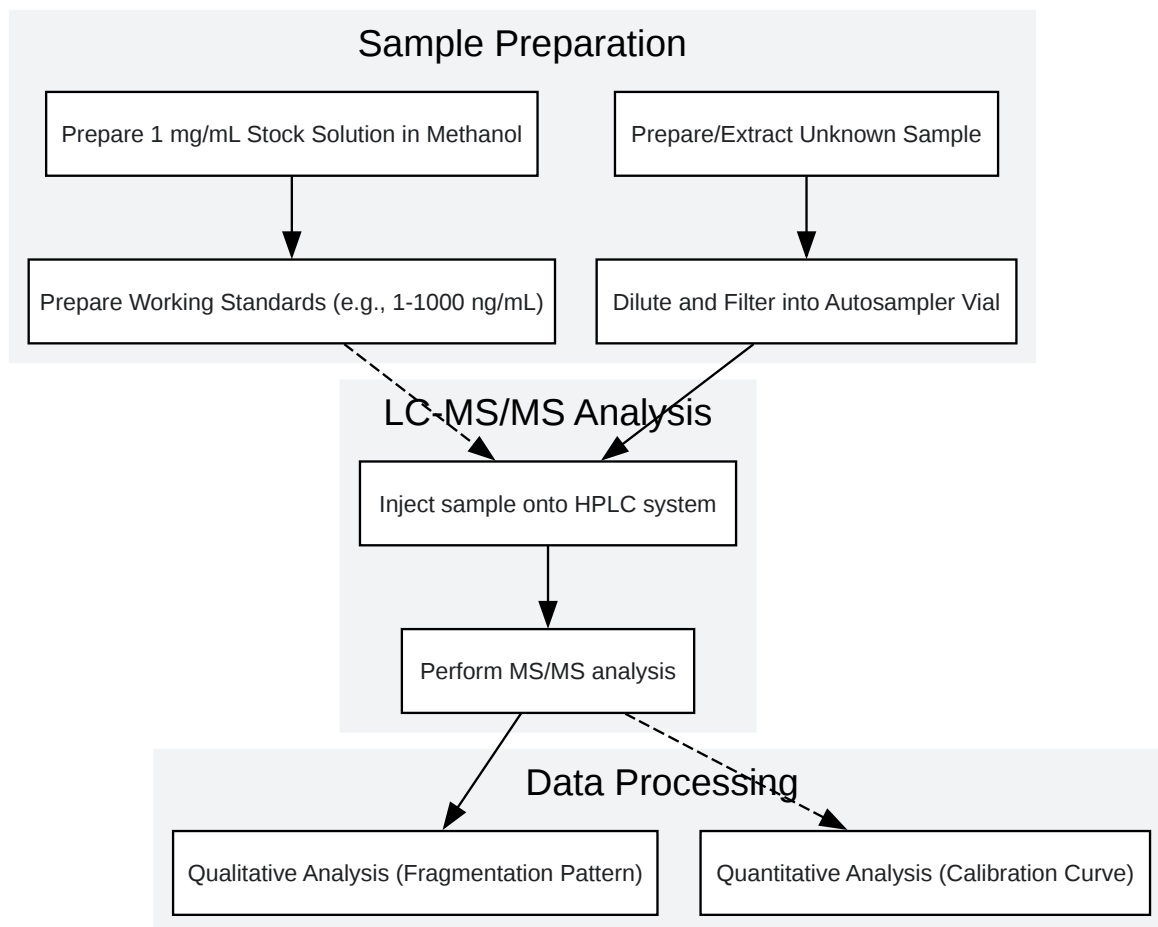
Materials:

- **N-(2-Hydroxyethyl)propionamide** standard
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (MS-grade)
- 0.22 µm syringe filters
- Autosampler vials

Protocol:

- **Stock Solution Preparation:** Accurately weigh a known amount of **N-(2-Hydroxyethyl)propionamide** standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
- **Working Standard Preparation:** Perform serial dilutions of the stock solution with a mixture of 50:50 methanol:water to prepare a series of working standards for calibration curve construction. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
- **Sample Preparation:** For unknown samples, dissolve them in an appropriate solvent. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
- **Final Dilution and Filtration:** Dilute the final sample extract or working standard in 50:50 methanol:water containing 0.1% formic acid to a final concentration suitable for MS analysis. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

Experimental Workflow for N-(2-Hydroxyethyl)propionamide Analysis



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Caption: Experimental Workflow for **N-(2-Hydroxyethyl)propionamide** Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

For sensitive and selective quantification, an LC-MS/MS system is recommended. A reverse-phase HPLC method can be employed for the separation of **N-(2-Hydroxyethyl)propionamide**.^[6]

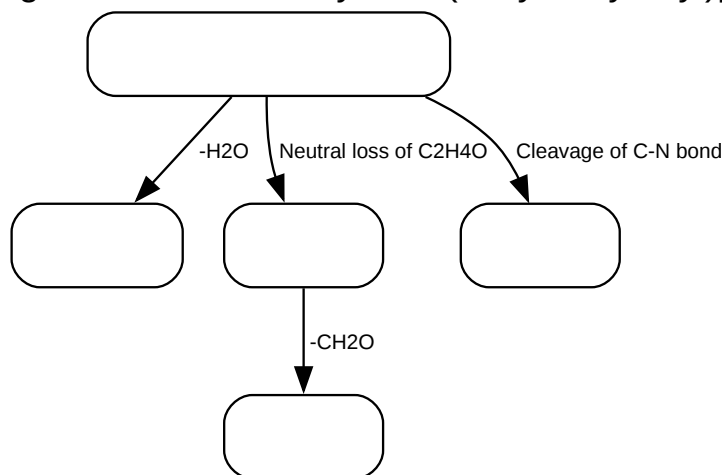
Table 1: Suggested LC-MS/MS Parameters

Parameter	Suggested Value
HPLC System	
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 $^{\circ}$ C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	350 $^{\circ}$ C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr
Source Temperature	150 $^{\circ}$ C
MS/MS Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	118.08 (M+H) ⁺
Product Ions (m/z)	To be determined from fragmentation spectrum
Collision Energy	To be optimized for each transition

Fragmentation Pattern

The mass spectrum of **N-(2-Hydroxyethyl)propionamide** shows a molecular ion $[M]^+$ at m/z 117.^[3] In positive ion mode ESI, the protonated molecule $[M+H]^+$ would be observed at m/z 118. The fragmentation of this precursor ion can lead to several characteristic product ions. A proposed fragmentation pathway is illustrated below.

Proposed Fragmentation Pathway of N-(2-Hydroxyethyl)propionamide



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Caption: Proposed Fragmentation Pathway of **N-(2-Hydroxyethyl)propionamide**.

Quantitative Data Presentation

For quantitative analysis, a calibration curve should be generated by plotting the peak area of the analyte against its concentration. The concentration of **N-(2-Hydroxyethyl)propionamide** in unknown samples can then be determined from this curve. The results should be summarized in a clear and concise table.

Table 2: Representative Quantitative Data for **N-(2-Hydroxyethyl)propionamide** Analysis

Sample ID	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Peak Area	Calculated Concentration (ng/mL)
Blank	-	118.08	74.06	0	Not Detected
Std 1	2.51	118.08	74.06	15,234	1.0
Std 2	2.52	118.08	74.06	76,170	5.0
Std 3	2.51	118.08	74.06	151,980	10.0
Sample 1	2.52	118.08	74.06	98,765	6.5
Sample 2	2.51	118.08	74.06	45,321	3.0

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **N-(2-Hydroxyethyl)propionamide**. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, will aid researchers in the accurate identification and quantification of this compound. The provided methodologies can be adapted to specific research needs and instrumentation.

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